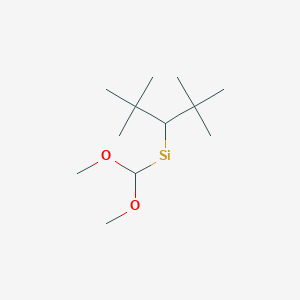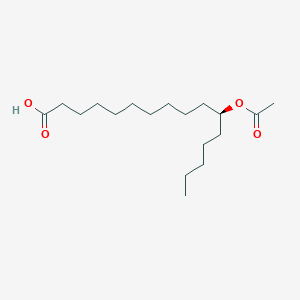
Hexadecanoic acid, 11-(acetyloxy)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a stereoisomer of hexadecanoic acid with an acetoxy group at the 11th carbon position
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of hexadecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Enzymatic Synthesis: Enzymatic methods can also be employed, where lipases are used to catalyze the acetylation of hexadecanoic acid. This method offers a more environmentally friendly approach compared to chemical synthesis.
Industrial Production Methods: Industrial production of (S)-11-acetyloxyhexadecanoic acid involves large-scale esterification reactions using industrial reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, resulting in the formation of (S)-11-hydroxyhexadecanoic acid.
Substitution: Substitution reactions can occur at the acetoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Hexadecanoic acid, 11-(carboxy)-, (S)-.
Reduction: (S)-11-hydroxyhexadecanoic acid.
Substitution: Various acetoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (S)-11-acetyloxyhexadecanoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as metabolic disorders and cardiovascular conditions. Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (S)-11-acetyloxyhexadecanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but research suggests that it may modulate lipid metabolism and inflammatory responses.
Comparación Con Compuestos Similares
Hexadecanoic acid, 11-(acetyloxy)-, (R)-: The R-enantiomer of the same compound.
Hexadecanoic acid: The parent compound without the acetoxy group.
Other acetylated fatty acids: Similar compounds with acetoxy groups at different positions on the fatty acid chain.
Uniqueness: (S)-11-acetyloxyhexadecanoic acid is unique due to its specific stereochemistry and the presence of the acetoxy group at the 11th carbon position. This structural feature influences its biological activity and chemical reactivity, making it distinct from other similar compounds.
Propiedades
Número CAS |
197853-44-4 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(11S)-11-acetyloxyhexadecanoic acid |
InChI |
InChI=1S/C18H34O4/c1-3-4-10-13-17(22-16(2)19)14-11-8-6-5-7-9-12-15-18(20)21/h17H,3-15H2,1-2H3,(H,20,21)/t17-/m0/s1 |
Clave InChI |
JVXXEOLUEGJPAC-KRWDZBQOSA-N |
SMILES isomérico |
CCCCC[C@@H](CCCCCCCCCC(=O)O)OC(=O)C |
SMILES canónico |
CCCCCC(CCCCCCCCCC(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
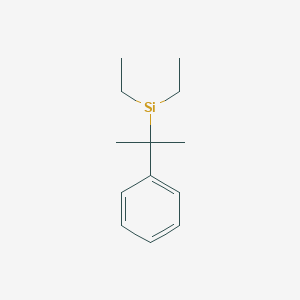
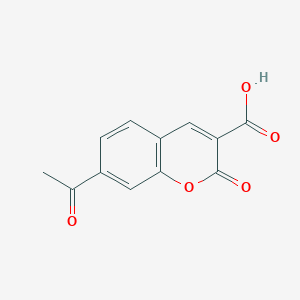
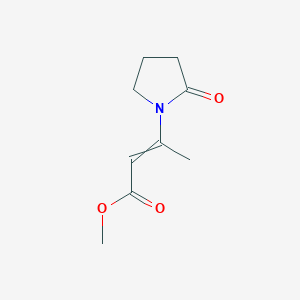
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
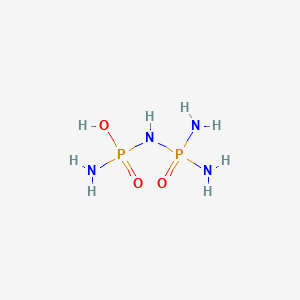
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)

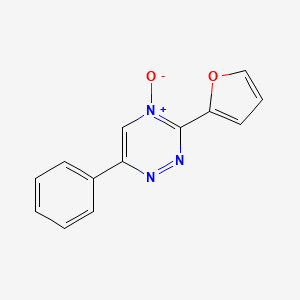
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)

